molecular formula C16H28O4 B1585181 Dodecenylsuccinic acid CAS No. 29658-97-7

Dodecenylsuccinic acid

Cat. No. B1585181
CAS RN: 29658-97-7
M. Wt: 284.39 g/mol
InChI Key: QDCPNGVVOWVKJG-UHFFFAOYSA-N
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Description

Dodecenylsuccinic acid is a clear, yellow to red-brown viscous liquid . It has a molecular formula of C16H28O4 and a molecular weight of 284.40 g/mol . It is also known by its IUPAC name, 2-[(1E)-dodec-1-en-1-yl]butanedioic acid .


Synthesis Analysis

Dodecenylsuccinic acid can be synthesized through a process that involves mixing polyisobutylene and maleic anhydride in a reactor, adding a catalyst and an initiator, adjusting the pH value of the reaction system, and carrying out a reaction at high temperature . After the reaction, the mixture is distilled and cooled for 5-8 hours to obtain the target product . This synthesis process is simple, efficient, and cost-effective .


Molecular Structure Analysis

The molecular structure of Dodecenylsuccinic acid consists of a long carbon chain attached to a butanedioic acid group . The presence of the long carbon chain contributes to its physical properties such as its viscosity .


Chemical Reactions Analysis

While specific chemical reactions involving Dodecenylsuccinic acid are not detailed in the search results, it’s known that this compound can be used in various applications due to its chemical properties . For instance, it has been used in the preparation of DDSA-in-water emulsions with enhanced stability, small droplet size, and improved hydrolysis resistance .


Physical And Chemical Properties Analysis

Dodecenylsuccinic acid is a viscous liquid with an acid value of 235 to 300 mg KOH/g . It has a density of 1.0±0.1 g/cm³, a boiling point of 407.2±25.0 °C at 760 mmHg, and a flash point of 214.2±19.7 °C . It also has a molar refractivity of 79.3±0.3 cm³ .

Scientific Research Applications

1. Use in Agriculture and Plant Science Dodecenylsuccinic acid (DSA) has been explored for its effects on plants, particularly as a foliar spray. In a study by Davenport (1967), DSA was tested as an antitranspirant on grass. The research found that while stronger concentrations were phytotoxic, specific concentrations could reduce water loss in plants without harming their growth, indicating a potential application in agriculture for managing water use in crops (Davenport, 1967).

2. Food Industry Applications In the food industry, DSA derivatives, specifically starch and Brown algae sugar ester dodecenylsuccinic, have been studied for their potential use. A 2020 study by Liu Zhongdong et al. explored the use of these modified starches as emulsifiers in ice cream, demonstrating DSA’s potential in food processing and production (Liu Zhongdong et al., 2020).

3. Lubricant Additive In the field of tribology, DSA has been examined for its properties as a lubricant additive. A study by Ren Tian-hui (2009) found that DSA and its derivatives show good anti-wear and friction-reducing properties under moderate applied loads, making it a valuable component in lubrication science (Ren Tian-hui, 2009).

4. Pharmaceutical and Biomedical Applications In the biomedical sector, DSA derivatives have been studied for their antibacterial properties. A 2015 study demonstrated the potential of DSA-anhydride derivatives as antibacterial agents, suggesting applications in both food and non-food industries (Padil, Senan, & Černík, 2015).

5. Applications in Material Science In material science, DSA has been used to modify natural fibers like silk and wool, enhancing their water repellency and other properties for use in textile manufacturing (Arai, Freddi, Innocenti, Kaplan, & Tsukada, 2001).

Safety And Hazards

Dodecenylsuccinic acid can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

While specific future directions for Dodecenylsuccinic acid are not detailed in the search results, it’s known that this compound has potential for various applications due to its chemical properties . For instance, it has been used in the preparation of stable emulsions, suggesting potential for further exploration in this area .

properties

IUPAC Name

2-dodec-1-enylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCPNGVVOWVKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865353
Record name 2-(Dodec-1-en-1-yl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dodec-1-enylbutanedioic acid

CAS RN

29658-97-7
Record name Dodecenylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
DC Davenport - Journal of Experimental Botany, 1967 - academic.oup.com
… The effects of foliar sprays of the metabolic inhibitors dodecenylsuccinic acid (DSA) and … , of the second type, phenylmercuric acetate and dodecenylsuccinic acid [(CH3—(CH2)8—…
Number of citations: 44 academic.oup.com
RA Fischer - Journal of experimental Botany, 1970 - academic.oup.com
… Similarly responses to the addition of stomatal inhibitors (sodium azide, dodecenylsuccinic acid, atrazine, and phenylmercuric acetate) did not indicate the exact nature of the after-effect…
Number of citations: 60 academic.oup.com
VA Trofimov, VG Spirkin, EA Kozhekina… - … and technology of fuels …, 1996 - Springer
… By refluxing dodecenylsuccinic anhydride in excess isopropanol for 1 h, the monoisopropyl ester of dodecenylsuccinic acid was obtained. This was separated from the excess …
Number of citations: 1 link.springer.com
DF Cole, AK Dobrenz, MA Massengale - Crop Science, 1971 - Wiley Online Library
… Indoleacetic acid (IAA), (2‐chloroethyl) trimethylammonium chloride (CCC), phenylmercuric acetate (PMA), and dodecenylsuccinic acid (DSA) did not alter the water requirement of …
Number of citations: 15 acsess.onlinelibrary.wiley.com
I Zelitch - Science, 1964 - science.org
… closure is obtained in the free acid series with dodecenylsuccinic acid (n = 8). Under the … The free dodecenylsuccinic acid (n = 8) did not always bring about stomatal closure when …
Number of citations: 55 www.science.org
B Garth, F Schmidt - 1980 - inis.iaea.org
… dodecenylsuccinic acid in the combination (0.19), and d2 is the concentration of dodecenylsuccinic acid … Thus, for a 81/19 combination of dimer acid and dodecenylsuccinic acid, …
Number of citations: 3 inis.iaea.org
DF Cole - 1971 - search.proquest.com
… Anti¬ transpirant chemicals were phenylinercuric acetate (PMA) and dodecenylsuccinic acid (DSA). Gibberellic. acidsignificantly lowered the water-use efficiency of alfalfain all …
Number of citations: 3 search.proquest.com
CJ Velte - 2016 - pure.mpg.de
… + C CNP catalytic domain including the C-terminal tail CNP-N CNP N-terminal domain CNS Central Nervous System CPC (s) Cytoplasmic channel (s) DDSA 2-Dodecenylsuccinic acid …
Number of citations: 1 pure.mpg.de
J Reid, S Cook, J Barker - SAE International Journal of Fuels and Lubricants, 2014 - JSTOR
… the CEN TC19/WG24 Injector Deposit Task Force, and the CEC TDFG-110 panel is developing a standard engine test, using a “fuel soluble” sodium salt and dodecenylsuccinic acid (…
Number of citations: 22 www.jstor.org
N Fukuri, E Shirai, S Inoue, M Okamoto… - NIP & Digital …, 2008 - library.imaging.org
… A-PES-2; The above alcohols, terephthalic acid, Dodecenylsuccinic acid anhydride, and Dibutyltin oxide were charged into a 10L four necked flask. The ingredients were reacted at 230…
Number of citations: 3 library.imaging.org

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